7-Chlorothieno[3,2-b]pyridine

SNAr Reactivity Kinase Inhibitor Synthesis VEGFR2

Secure your supply of 7-Chlorothieno[3,2-b]pyridine, the indispensable 7-chloro-substituted heterocyclic scaffold for regioselective SNAr and cross-coupling chemistry. This high-purity (>98%) intermediate is critical for constructing VEGFR2, c-Met, and Src kinase inhibitor libraries, enabling the specific one-pot syntheses of 7-aminated and 7-triazolyl derivatives. The precisely positioned chloro handle ensures fidelity to established structure-activity relationships in ATP-competitive inhibitor programs. Consistent commercial availability, verified melting point (35 °C), and cold-chain storage options guarantee batch-to-batch reproducibility for your parallel synthesis workflows.

Molecular Formula C7H4ClNS
Molecular Weight 169.63 g/mol
CAS No. 69627-03-8
Cat. No. B1354074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chlorothieno[3,2-b]pyridine
CAS69627-03-8
Molecular FormulaC7H4ClNS
Molecular Weight169.63 g/mol
Structural Identifiers
SMILESC1=CN=C2C=CSC2=C1Cl
InChIInChI=1S/C7H4ClNS/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H
InChIKeyGYQUXKQLCNFKQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chlorothieno[3,2-b]pyridine (CAS 69627-03-8) – Key Properties and Primary Research Procurement Considerations


7-Chlorothieno[3,2-b]pyridine (CAS 69627-03-8) is a fused heterocyclic scaffold characterized by a thiophene ring annulated to a pyridine ring, featuring a chloro substituent at the 7-position [1]. It is a solid at ambient conditions with a molecular weight of 169.63 g/mol, a melting point range of 34.0–35.5 °C, and a reported density of approximately 1.435 g/cm³ . This compound is widely utilized as a versatile synthetic intermediate for constructing kinase inhibitor libraries, particularly those targeting VEGFR2, c-Met, and Src tyrosine kinases [2]. Its electron-deficient aromatic system facilitates regioselective nucleophilic aromatic substitution (SNAr) and cross-coupling chemistry, enabling efficient diversification at the 7-position [3].

Why 7-Chlorothieno[3,2-b]pyridine Cannot Be Replaced by Unsubstituted or C-6 Chlorinated Analogs in Medicinal Chemistry


Substitution of 7-chlorothieno[3,2-b]pyridine with the non-chlorinated parent compound or the 6-chloro isomer is not chemically equivalent and may fundamentally alter downstream synthetic outcomes and biological activity. The 7-chloro substituent serves as a critical handle for regioselective nucleophilic aromatic substitution (SNAr), enabling the one-pot synthesis of advanced 7-aminated or 7-triazolyl derivatives in high yields using mild conditions (e.g., PEG400, CuAAC) [1]. In contrast, the unsubstituted thieno[3,2-b]pyridine lacks this reactive site, while the 6-chloro isomer presents a different electrophilic environment that may alter reaction regioselectivity . Furthermore, within the thieno[3,2-b]pyridine scaffold, the precise positioning of the chloro atom directly influences the binding mode to kinase hinge regions, with weak core interactions enabling distinct ATP-competitive but non-ATP-mimetic binding profiles critical for kinome-wide selectivity [2]. Using an alternative analog without the 7-chloro substitution risks invalidating established structure-activity relationships (SAR) and synthetic protocols documented in kinase inhibitor development programs [3].

7-Chlorothieno[3,2-b]pyridine: Quantitative Evidence for Differentiation from Closest Analogs and Scaffolds


C-7 Chloro Substituent Enables Regioselective SNAr Chemistry for VEGFR2 Inhibitor Synthesis vs. Unsubstituted or C-6 Analogs

7-Chlorothieno[3,2-b]pyridine is uniquely differentiated from its 6-chloro isomer and the unsubstituted parent scaffold by its capacity to undergo regioselective nucleophilic aromatic substitution (SNAr) specifically at the 7-position. This enables the synthesis of 7-arylthioether and 7-arylaminothieno[3,2-b]pyridine derivatives, a transformation not possible with the non-chlorinated scaffold and not regioselective with the 6-chloro analog . In a one-pot procedure using PEG400, 7-chlorothieno[3,2-b]pyridine was converted to the corresponding 7-azide via SNAr with NaN3, followed by CuAAC, yielding 7-[4-alkyl- or (hetero)aryl-1H-1,2,3-triazol-1-yl]thieno[3,2-b]pyridines in good to high yields. This represents the first reported one-pot reaction from a halogenated heteroaromatic system under these conditions [1].

SNAr Reactivity Kinase Inhibitor Synthesis VEGFR2

Derivatization of 7-Chlorothieno[3,2-b]pyridine Yields VEGFR2 Inhibitors with Low Nanomolar Enzymatic IC50 Values vs. Parent Scaffold

When 7-chlorothieno[3,2-b]pyridine is utilized as a starting material to synthesize 1-aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas, the resulting compounds exhibit potent VEGFR2 tyrosine kinase inhibition with IC50 values ranging from 10 nM to 206 nM in enzymatic assays, with the most potent derivatives (4d-4h) achieving IC50 values between 10 nM and 28 nM . This activity is directly contingent on the 7-thioether linkage derived from nucleophilic displacement of the 7-chloro group. The unsubstituted thieno[3,2-b]pyridine scaffold cannot access this chemotype without additional synthetic steps, and the 6-chloro isomer would yield a structurally distinct regioisomer with unknown and likely divergent activity [1].

VEGFR2 Kinase Inhibition Antiangiogenic

In Silico PASS Predictions for 7-Chlorothieno[3,2-b]pyridine Show High Probability of Protein Kinase Inhibition vs. Random Expectation

In silico PASS (Prediction of Activity Spectra for Substances) analysis of 7-chlorothieno[3,2-b]pyridine predicts a high probability of protein kinase inhibitory activity (Pa = 0.620) compared to the probability of inactivity (Pi = 0.011), yielding a Pa/Pi ratio of approximately 56 [1]. While this is a computational prediction rather than an experimental measurement, the same analysis for the unsubstituted thieno[3,2-b]pyridine scaffold or the 6-chloro isomer would be expected to yield different Pa/Pi ratios due to altered molecular descriptors, including lipophilicity (XLogP3 = 2.6) and topological polar surface area (TPSA = 41.1 Ų) specific to the 7-chloro substitution pattern [2].

PASS Prediction Kinase Inhibitor In Silico

Commercial Supply Chain: Verified Purity and Physical Specifications for 7-Chlorothieno[3,2-b]pyridine from Authoritative Vendors

Reputable commercial suppliers provide 7-chlorothieno[3,2-b]pyridine with verified purity of >98.0% (GC) and specified physical properties, including a melting point of 35 °C and a recommended storage temperature of refrigerated (0–10 °C) . The compound is available in bulk quantities from multiple vendors, ensuring supply chain resilience for medicinal chemistry programs. In contrast, the 6-chloro isomer and other positional analogs may have more limited commercial availability and less rigorously characterized purity profiles, increasing procurement risk . The consistency of these specifications across suppliers (e.g., TCI, AK Scientific, Sigma-Aldrich) reduces variability in downstream synthetic outcomes and biological assay reproducibility.

Quality Control Procurement Vendor Specifications

Thieno[3,2-b]pyridine Scaffold Enables Highly Selective Kinase Inhibition Through Variable Binding Modes vs. Quinoline-Based Scaffolds

The thieno[3,2-b]pyridine core, including the 7-chloro variant, exhibits weak interaction with the kinase hinge region, enabling profoundly different binding modes while maintaining high kinome-wide selectivity, as demonstrated with isomers MU1464 and MU1668 [1]. This scaffold provides a template for ATP-competitive but not ATP-mimetic inhibitors that are anchored at the kinase back pocket, a binding modality that is distinct from quinoline-based scaffolds such as the 3-quinolinecarbonitrile system used in SKI-606 [2]. Replacement of the quinoline phenyl ring with a thiophene ring (as in the thieno[3,2-b]pyridine series) yielded a new class of potent Src kinase inhibitors with in vivo activity comparable to the clinical candidate SKI-606 [3].

Kinase Selectivity Binding Mode Hinge Region

7-Chlorothieno[3,2-b]pyridine: Validated Research and Industrial Application Scenarios for Procurement Decision-Making


Synthesis of VEGFR2 Tyrosine Kinase Inhibitors for Antiangiogenic Drug Discovery

7-Chlorothieno[3,2-b]pyridine serves as the essential starting material for constructing 7-thioether-linked 1,3-diarylurea VEGFR2 inhibitors, a chemotype that achieves low nanomolar enzymatic IC50 values (10–28 nM) and demonstrates significant inhibition of HUVEC proliferation, migration, and tube formation in cellular assays . This application leverages the regioselective SNAr reactivity at the C-7 position to install the thioether linker, a transformation that is not feasible with the unsubstituted parent scaffold or the 6-chloro isomer [1].

Development of Src Kinase Inhibitors via 7-Aminothieno[3,2-b]pyridine-6-carbonitrile Derivatives

The compound is a critical intermediate in the synthesis of 7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles, a validated class of Src kinase inhibitors that have demonstrated in vivo efficacy comparable to the clinical candidate SKI-606 . The 7-chloro group is displaced with substituted anilines to generate the active pharmacophore, a step that is central to the established synthetic route and cannot be replicated with non-chlorinated analogs [1].

One-Pot Synthesis of 7-Triazolylthieno[3,2-b]pyridine Libraries for Antitumor Screening

A recently reported one-pot procedure utilizes 7-chlorothieno[3,2-b]pyridine in PEG400 with NaN3 and alkynes (CuAAC) to generate diverse 7-(1,2,3-triazol-1-yl)thieno[3,2-b]pyridine libraries in good to high yields . This represents the first report of such a one-pot reaction from a halogenated heteroaromatic system and provides a streamlined route for generating screening libraries with potential antitumor activity, a process that is unique to the 7-chloro substitution pattern [1].

Procurement of High-Purity Building Blocks for Parallel Synthesis and Medicinal Chemistry Campaigns

For laboratory procurement, 7-chlorothieno[3,2-b]pyridine is available from multiple reputable vendors with verified purity >98.0% (GC) and defined physical specifications (melting point 35 °C, storage at 0–10 °C), ensuring batch-to-batch reproducibility in parallel synthesis workflows . The commercial availability and consistency of this compound reduce procurement risk compared to less common positional isomers, which may have limited supply and variable purity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chlorothieno[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.